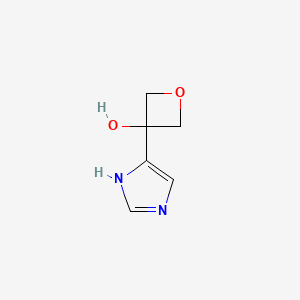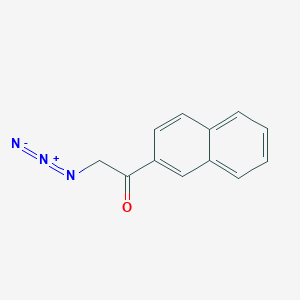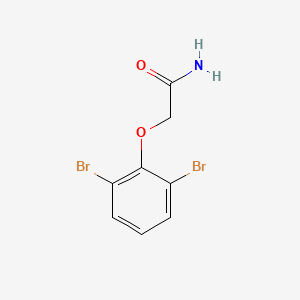
3-(1H-imidazol-5-yl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-5-yl)oxetan-3-ol is a compound that features both an imidazole ring and an oxetane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the oxetane ring is a four-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the oxetane ring . The reaction conditions for these steps often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for 3-(1H-imidazol-5-yl)oxetan-3-ol are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, are likely to be applied. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-imidazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-5-yl)oxetan-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-5-yl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(1H-imidazol-5-yl)oxetan-3-ol include other imidazole derivatives and oxetane-containing compounds. Examples include:
Imidazole: A simple five-membered ring with two nitrogen atoms.
Oxetane: A four-membered ring with one oxygen atom.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: A compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and oxetane rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-yl)oxetan-3-ol |
InChI |
InChI=1S/C6H8N2O2/c9-6(2-10-3-6)5-1-7-4-8-5/h1,4,9H,2-3H2,(H,7,8) |
InChI-Schlüssel |
YHUFGUSXJIXBBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CN=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)



